molecular formula C16H17Cl2NO3S2 B3971551 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide

Cat. No. B3971551
M. Wt: 406.3 g/mol
InChI Key: HHYNBZCOKPSSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide, also known as DBeQ, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein complex known as the NF-κB essential modulator (NEMO) and has been shown to have potential therapeutic effects in various diseases.

Mechanism of Action

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide inhibits the activation of NF-κB by binding to the NEMO protein, which is an essential component of the NF-κB signaling pathway. NEMO is responsible for the activation of the IKK complex, which in turn activates NF-κB. This compound binds to the NEMO protein and prevents the activation of the IKK complex, thereby inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have antiviral effects against herpes simplex virus and human cytomegalovirus.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide in lab experiments is its high selectivity for NEMO and its potent inhibitory effect on NF-κB activation. This makes it a valuable tool for studying the role of NF-κB in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide. One potential area of research is the development of more potent and selective inhibitors of NEMO. Another area of research is the investigation of the therapeutic potential of this compound in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects. Finally, the development of more efficient synthesis methods for this compound could improve its availability for research purposes.
Conclusion:
In conclusion, this compound is a small molecule inhibitor with potent inhibitory effects on NF-κB activation. It has been shown to have potential therapeutic effects in various diseases, including cancer and inflammation. The development of more potent and selective inhibitors of NEMO and the investigation of the therapeutic potential of this compound in various diseases are promising future directions for research in this field.

Scientific Research Applications

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and viral infections. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in immune responses and inflammation. Inhibition of NF-κB has been shown to have potential therapeutic effects in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis.

properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO3S2/c1-22-14-4-6-15(7-5-14)24(20,21)19-8-9-23-11-12-2-3-13(17)10-16(12)18/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYNBZCOKPSSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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